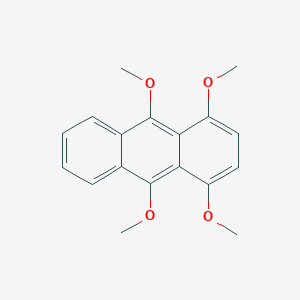
1,4,9,10-Tetramethoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) compound that belongs to the anthracene family. TMA has four methoxy groups attached to the anthracene ring, making it a highly substituted compound. TMA is a fluorescent compound that has been widely used in scientific research applications due to its unique properties.
作用機序
1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that is capable of undergoing photochemical reactions. 1,4,9,10-Tetramethoxyanthracene can absorb light in the ultraviolet and visible regions of the spectrum and can undergo intersystem crossing to form a triplet state. The triplet state of 1,4,9,10-Tetramethoxyanthracene can react with molecular oxygen to form singlet oxygen, which is a highly reactive species that can cause oxidative damage to biological molecules.
生化学的および生理学的効果
1,4,9,10-Tetramethoxyanthracene has been shown to have a variety of biochemical and physiological effects. 1,4,9,10-Tetramethoxyanthracene has been shown to induce apoptosis in cancer cells and has been shown to inhibit the growth of cancer cells. 1,4,9,10-Tetramethoxyanthracene has been shown to have antioxidant properties and has been shown to protect against oxidative damage in biological systems. 1,4,9,10-Tetramethoxyanthracene has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly fluorescent compound that can be easily detected and quantified. 1,4,9,10-Tetramethoxyanthracene is a stable compound that can be stored for long periods of time without degradation. 1,4,9,10-Tetramethoxyanthracene is a versatile compound that can be used in a variety of scientific research applications.
However, 1,4,9,10-Tetramethoxyanthracene also has some limitations for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that can be difficult to synthesize. 1,4,9,10-Tetramethoxyanthracene can be toxic to biological systems at high concentrations. 1,4,9,10-Tetramethoxyanthracene can also undergo photochemical reactions that can interfere with biological assays.
将来の方向性
There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research. 1,4,9,10-Tetramethoxyanthracene can be used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 1,4,9,10-Tetramethoxyanthracene can be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene can be used in the study of protein aggregation and the formation of amyloid fibrils. 1,4,9,10-Tetramethoxyanthracene can also be used in the development of new antioxidant and anti-inflammatory compounds.
Conclusion:
In conclusion, 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that has been widely used in scientific research applications. 1,4,9,10-Tetramethoxyanthracene has unique fluorescent properties that make it a valuable tool for the detection of reactive oxygen species and the study of protein aggregation. 1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research, including the development of new antioxidant and anti-inflammatory compounds.
合成法
1,4,9,10-Tetramethoxyanthracene can be synthesized using a variety of methods, including the Pechmann condensation reaction, Friedel-Crafts acylation reaction, and the Wurster's Blue reaction. The Pechmann condensation reaction involves the reaction of resorcinol with an aldehyde in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Friedel-Crafts acylation reaction involves the reaction of anthracene with an acid chloride in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Wurster's Blue reaction involves the reaction of anthraquinone with dimethyl sulfate in the presence of an alkali to form 1,4,9,10-Tetramethoxyanthracene.
科学的研究の応用
1,4,9,10-Tetramethoxyanthracene has been widely used in scientific research applications due to its unique fluorescent properties. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. 1,4,9,10-Tetramethoxyanthracene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of amyloid fibrils and has been used in the study of protein aggregation.
特性
CAS番号 |
106752-92-5 |
|---|---|
製品名 |
1,4,9,10-Tetramethoxyanthracene |
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
1,4,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |
InChIキー |
ZGXOFFYTQJJDIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
正規SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






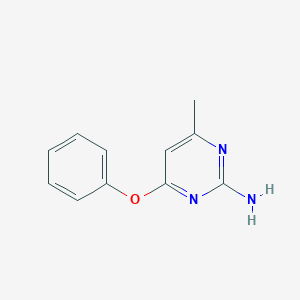

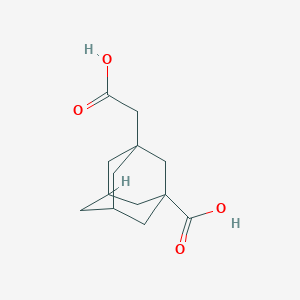

![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
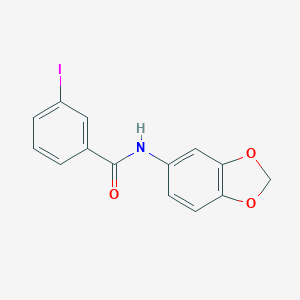
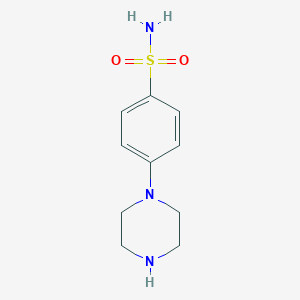
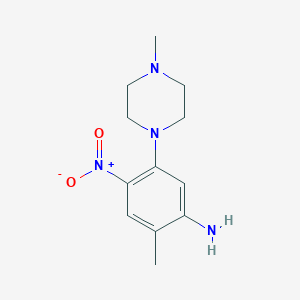

![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
